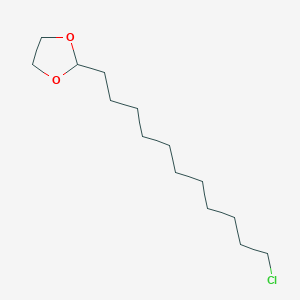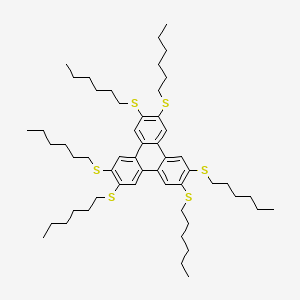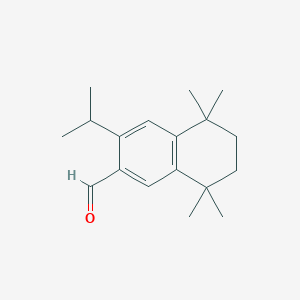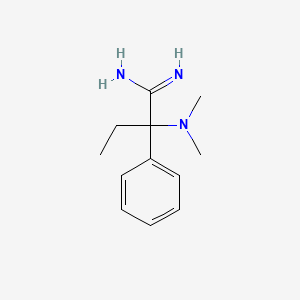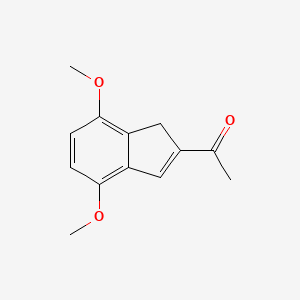
1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one is a chemical compound with a molecular formula of C13H14O3 It is characterized by the presence of an indene ring substituted with methoxy groups at positions 4 and 7, and an ethanone group at position 1
Vorbereitungsmethoden
The synthesis of 1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethoxyindanone.
Reaction Conditions: The key step involves the alkylation of 4,7-dimethoxyindanone with an appropriate alkylating agent under basic conditions. Common reagents used include alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halides or amines.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted indenes.
Wissenschaftliche Forschungsanwendungen
1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-iodophenyl)ethan-1-one and 1-(3-aminophenyl)ethan-1-one share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of methoxy groups at positions 4 and 7 of the indene ring in this compound imparts unique chemical properties, making it distinct from other related compounds.
Eigenschaften
CAS-Nummer |
90269-89-9 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1-(4,7-dimethoxy-1H-inden-2-yl)ethanone |
InChI |
InChI=1S/C13H14O3/c1-8(14)9-6-10-11(7-9)13(16-3)5-4-12(10)15-2/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
XTKHQZKSJCEPAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=CC(=C2C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


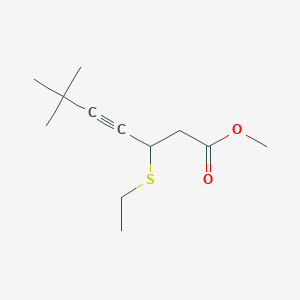
![1-Methyl-2-[3-(4-methylphenyl)propyl]benzene](/img/structure/B14358907.png)
![(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone](/img/structure/B14358914.png)
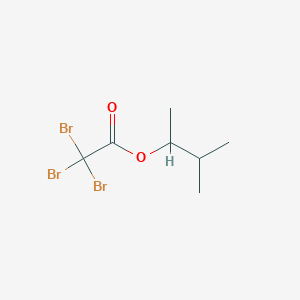
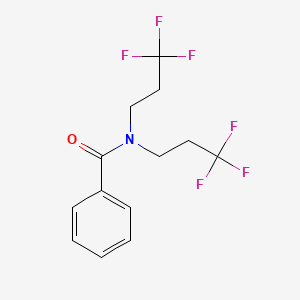
![[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride](/img/structure/B14358927.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide](/img/structure/B14358939.png)

